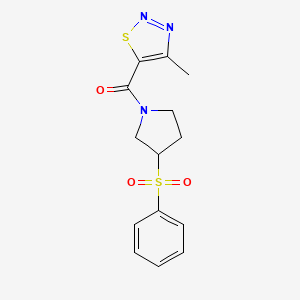
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 377.5 g/mol |
| Density | Not available |
| Boiling Point | Not available |
Anticancer Properties
Research indicates that thiadiazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. A recent study demonstrated that derivatives of 1,3,4-thiadiazole showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cell lines, indicating promising anticancer potential .
Case Study:
A derivative similar to our compound was tested for its cytotoxic effects on cancer cell lines. The results indicated a marked increase in activity corresponding to structural modifications, such as the introduction of different substituents on the thiadiazole ring .
Antimicrobial Activity
Thiadiazole compounds are well-documented for their antimicrobial activities. The presence of the thiadiazole ring in the structure contributes to this activity by enhancing interaction with microbial targets. The compound has been noted for potential antibacterial and antifungal properties based on its structural characteristics .
Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Various thiadiazole derivatives | Cytotoxicity against MCF-7 and HepG2 |
| Antimicrobial | 1,3,4-Thiadiazole analogs | Broad-spectrum antimicrobial effects |
| Anti-inflammatory | Thiadiazole derivatives | Reduction in inflammatory markers |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide moiety may interact with enzymes critical for cell proliferation.
- Disruption of Cellular Integrity: The compound's ability to penetrate cell membranes allows it to disrupt cellular functions.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiadiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the pyrrolidine moiety have been shown to significantly impact biological activity.
Key Findings:
特性
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-10-13(21-16-15-10)14(18)17-8-7-12(9-17)22(19,20)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZOSJKYFSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













